molecular formula C6H10O7 B12072445 2-keto-L-gluconate CAS No. 73803-83-5

2-keto-L-gluconate

Cat. No.: B12072445
CAS No.: 73803-83-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

2-Keto-L-gluconate (CAS 91548-32-2), also known as 2-keto-L-gulonic acid (2-KLG), is a key organic compound in the class of sugar acids and derivatives with the chemical formula C6H10O7 and a molecular weight of 194.14 g/mol . It is a primary metabolite and the direct precursor for the industrial synthesis of L-ascorbic acid (Vitamin C) . This role makes it an critical intermediate for extensive research in the pharmaceutical, food, and cosmetic industries . The compound is a central focus in industrial biotechnology, particularly in studying and optimizing the classic two-step fermentation process. In this process, the mixed-culture fermentation involving Ketogulonicigenium vulgare and associated bacteria like Bacillus megaterium converts L-sorbose into this compound . Researchers value this system for investigating microbial symbiosis, as K. vulgare requires the associated bacteria to provide growth factors and key substances due to its own metabolic defects . The enzymatic conversion to 2-KLG is facilitated by sorbose dehydrogenase (SDH) and sorbosone dehydrogenase (SNDH) . Beyond its established role, this compound is also a versatile building block in researching new biosynthetic pathways, such as for L-xylose, a precursor to L-xylitol . It also serves as a substrate in developing novel analytical methods, including high-throughput, enzyme-coupled screening assays for identifying high-producing microbial strains . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
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Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Keto-L-gluconate
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CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
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Record name 2-Ketogluconic acid
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Record name L-Xylo-hex-2-ulosonic acid hydrate
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Microbial Biosynthesis Pathways of 2 Keto L Gulonic Acid

The L-Sorbose Pathway for 2-Keto-L-Gulonic Acid Synthesis

A classic and widely utilized method for 2-KGA production begins with the sugar alcohol D-sorbitol and proceeds through the intermediate L-sorbose. This pathway involves a series of oxidative steps catalyzed by specific microbial enzymes.

Conversion of D-Sorbitol to L-Sorbose: Enzymatic and Microbial Mechanisms

The initial and highly efficient step in this pathway is the biotransformation of D-sorbitol into L-sorbose. nih.gov This conversion is predominantly carried out by bacteria from the Gluconobacter and Acetobacter genera, with Gluconobacter oxydans being a prominent industrial workhorse. nih.govmdpi.com The key enzymes responsible are membrane-bound D-sorbitol dehydrogenases (SLDH), which are located in the periplasm and oxidize D-sorbitol in a chemo-, regio-, and stereoselective manner. nih.govnih.gov

In G. oxydans, two main types of membrane-bound D-sorbitol dehydrogenases have been identified: a pyrroloquinoline quinone (PQQ) dependent enzyme with two subunits (sldA and sldB) and an FAD-dependent enzyme with three subunits (sldS, sldL, and sldC). nih.gov Studies on G. oxydans WSH-003 have confirmed that the genes sldBA1 and sldSLC encode the major membrane-bound D-sorbitol dehydrogenases responsible for this conversion. nih.gov The process is known for its high efficiency, with some industrial strains achieving near-quantitative yields of L-sorbose from D-sorbitol. mdpi.comresearchgate.net While membrane-bound dehydrogenases are the primary catalysts, some cytoplasmic NADP+/NAD+-dependent D-sorbitol dehydrogenases can also contribute to L-sorbose formation. nih.govnih.gov

Table 1: Key Microorganisms and Enzymes in D-Sorbitol to L-Sorbose Conversion

MicroorganismKey Enzyme(s)Enzyme TypeCofactor
Gluconobacter oxydansD-Sorbitol Dehydrogenase (sldAB, sldSLC)Membrane-boundPQQ, FAD
Acetobacter suboxydansD-Sorbitol DehydrogenaseMembrane-boundNot specified
Faunimonas pinastriD-Sorbitol Dehydrogenase (Fpsldh)NAD+/NADP+ dependentNAD+, NADP+

This table summarizes the primary microorganisms and their associated enzymes involved in the conversion of D-sorbitol to L-sorbose.

L-Sorbose to L-Sorbosone Conversion

Following its formation, L-sorbose is further oxidized to L-sorbosone. This reaction serves as an essential intermediate step in the pathway to 2-KGA. wikipedia.orgmicrobialtec.com The enzyme primarily responsible for this conversion is L-sorbose 1-dehydrogenase (SDH), a membrane-bound oxidoreductase. wikipedia.orgmicrobialtec.com This enzyme is highly specific for L-sorbose. microbialtec.com

L-Sorbosone to 2-Keto-L-Gulonic Acid Transformation

The final oxidative step in this pathway is the transformation of L-sorbosone into the target molecule, 2-keto-L-gulonic acid. This conversion is catalyzed by L-sorbosone dehydrogenase (SNDH). researchgate.netuniprot.org In organisms like Ketogulonicigenium vulgare, which is extensively used in industrial 2-KGA production, SNDH is the key enzyme responsible for this final conversion. mdpi.com

As previously mentioned, the L-sorbose/L-sorbosone dehydrogenase found in Gluconobacter oxydans DSM 4025 can also perform this transformation. tandfonline.com This bifunctional enzyme is a quinoprotein with a molecular weight of approximately 135,000, composed of two different subunits. tandfonline.com The presence of multiple isoenzymes for both sorbose dehydrogenase and sorbosone dehydrogenase in strains like K. vulgare is thought to accelerate the synthesis of 2-KGA and enhance the adaptability of the fermentation process. mdpi.com

The 2,5-Diketo-D-Gluconic Acid Pathway for 2-Keto-L-Gulonic Acid Production

An alternative and innovative route to 2-KGA involves starting from D-glucose and proceeding through the intermediate 2,5-diketo-D-gluconic acid (2,5-DKG). This pathway leverages different enzymatic machinery and has been successfully engineered in microorganisms to create novel production systems.

D-Glucose Oxidation to 2,5-Diketo-D-Gluconic Acid

Certain bacteria can oxidize D-glucose in a stepwise manner to produce 2,5-diketo-D-gluconic acid. nih.govresearchgate.net Microorganisms such as Erwinia herbicola (now classified as Pantoea agglomerans) and Gluconobacter oxydans are known to possess this metabolic capability. nih.govresearchgate.netnih.govgbif.org The pathway occurs on the cell membrane or in the periplasmic space and involves a series of dehydrogenases. researchgate.net

The process begins with the oxidation of D-glucose to D-gluconic acid, catalyzed by glucose dehydrogenase (GDH). researchgate.net Subsequently, D-gluconic acid is oxidized to 2-keto-D-gluconic acid (2-KGA) by D-gluconic acid dehydrogenase (GADH). researchgate.net The final step in this sequence is the oxidation of 2-keto-D-gluconic acid to 2,5-diketo-D-gluconic acid, which is carried out by 2-keto-D-gluconic acid dehydrogenase (2-KGDH). researchgate.net Research has shown that in G. oxydans ATCC 9937, the conversion of 2-keto-D-gluconic acid to 2,5-DKG can be a rate-limiting factor. nih.gov

Table 2: Enzymatic Steps in D-Glucose to 2,5-Diketo-D-Gluconic Acid Conversion

SubstrateEnzymeProduct
D-GlucoseGlucose Dehydrogenase (GDH)D-Gluconic Acid
D-Gluconic AcidD-Gluconic Acid Dehydrogenase (GADH)2-Keto-D-Gluconic Acid
2-Keto-D-Gluconic Acid2-Keto-D-Gluconic Acid Dehydrogenase (2-KGDH)2,5-Diketo-D-Gluconic Acid

This table outlines the sequential enzymatic reactions for the oxidation of D-glucose to 2,5-diketo-D-gluconic acid.

Stereoselective Reduction of 2,5-Diketo-D-Gluconic Acid to 2-Keto-L-Gulonic Acid

The final and crucial step in this pathway is the stereoselective reduction of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid. nih.gov This reaction is catalyzed by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKGR). nih.govresearchgate.net This enzyme was initially identified and purified from Corynebacterium species. nih.govnih.gov The 2,5-DKGR from Corynebacterium is an NADPH-dependent enzyme belonging to the aldo-keto reductase superfamily. nih.govlookchem.com

A significant breakthrough in biotechnology was the creation of a new metabolic pathway in Erwinia herbicola. nih.gov This bacterium naturally produces 2,5-DKG from glucose. nih.gov By isolating the gene for 2,5-DKGR from a Corynebacterium species and introducing it into E. herbicola on a multicopy plasmid, researchers engineered a single microorganism capable of directly converting D-glucose into 2-keto-L-gulonic acid. nih.govnih.gov This demonstrates the power of metabolic engineering to combine desirable traits from different organisms to create efficient and novel routes for producing valuable chemicals. nih.gov

Alternative and Engineered Biosynthetic Routes to 2-Keto-L-Gulonic Acid

A promising alternative to conventional methods is the direct fermentation of 2-KLG from D-glucose. frontiersin.org This approach typically involves the intermediate compound, 2,5-diketo-D-gluconic acid (2,5-DKG). frontiersin.orgnih.gov The core strategy revolves around introducing a key enzyme, 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase), into a microorganism that naturally produces 2,5-DKG from glucose. frontiersin.orgnih.gov

One of the pioneering efforts in this area involved the genetic modification of Erwinia herbicola. This bacterium naturally oxidizes D-glucose to produce 2,5-DKG. nih.govresearchgate.net By introducing the gene for 2,5-DKG reductase from a Corynebacterium species, a novel metabolic pathway was created within E. herbicola. nih.gov The recombinant cells, expressing the plasmid-encoded reductase, were able to convert the endogenously produced 2,5-DKG into 2-KLG, which was then secreted into the culture medium. nih.gov The gene encoding the 2,5-DKG reductase was fused to an Escherichia coli trp promoter and a synthetic ribosome-binding site to ensure its expression in the host. nih.gov

More recent research has focused on optimizing this pathway in other microorganisms, such as Gluconobacter oxydans. This bacterium is a natural candidate due to its inherent ability to synthesize 2-KLG from D-glucose, albeit inefficiently in wild-type strains. nih.govresearchgate.net A key discovery was the identification of a novel native 2,5-DKG reductase (DKGR) in G. oxydans ATCC9937. nih.govresearchgate.net However, limitations such as the low catalytic efficiency of this native DKGR and poor transport of the 2,5-DKG intermediate across the cell membrane hampered high-yield production. nih.govresearchgate.net

To overcome these challenges, researchers have employed systematic metabolic engineering strategies. By identifying and overexpressing a novel 2,5-DKG transporter alongside a more efficient DKGR, the entire biosynthetic pathway was enhanced. nih.govresearchgate.net This approach, which also involved balancing the metabolic flux of D-glucose both inside and outside the cell, led to a significant increase in 2-KLG production. nih.govresearchgate.net An engineered strain of G. oxydans ATCC9937 was able to produce 30.5 g/L of 2-KLG with a conversion ratio of 39.0%. nih.govresearchgate.net Further optimization of the fermentation process for G. oxydans to produce the precursor 2,5-DKG has also been a focus, with production reaching 50.9 g/L by mitigating non-enzymatic browning. frontiersin.org

Table 1: Engineered Strains for Direct Fermentation of 2-Keto-L-Gulonic Acid from D-Glucose

Host Microorganism Genetic Modification Key Enzymes/Genes Substrate Product Titer/Yield Reference
Erwinia herbicola Introduction of a multicopy plasmid 2,5-diketo-D-gluconic acid reductase from Corynebacterium sp. D-Glucose 2-Keto-L-gulonic acid Not specified nih.gov
Gluconobacter oxydans ATCC9937 Systematic enhancement of the whole 2-KLG biosynthesis pathway Novel 2,5-DKG reductase (DKGR) and 2,5-DKG transporter D-Glucose 2-Keto-L-gulonic acid 30.5 g/L nih.govresearchgate.net
Gluconobacter oxydans ATCC 9937 Optimization of fermentation process to reduce browning Not applicable (process optimization) D-Glucose 2,5-diketo-D-gluconic acid (precursor) 50.9 g/L frontiersin.org

Another industrially relevant substrate for 2-KLG production is D-sorbitol. The conventional process involves a two-step fermentation where Gluconobacter oxydans first converts D-sorbitol to L-sorbose. mdpi.comencyclopedia.pub Subsequently, a mixed culture of Ketogulonicigenium vulgare and a companion bacterium converts L-sorbose to 2-KLG. mdpi.comencyclopedia.pub To simplify this, researchers have engineered single microorganisms capable of performing the entire conversion directly from D-sorbitol.

The focus of these engineering efforts has primarily been on Gluconobacter oxydans. The biosynthetic pathway from D-sorbitol to 2-KLG involves the sequential action of two key enzymes: L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.net In one study, the genes encoding both SDH and SNDH were cloned from G. oxydans T-100 and introduced into G. oxydans G624. researchgate.net To further enhance production, the native promoter was replaced with a stronger promoter from Escherichia coli, and the strain was subjected to chemical mutagenesis. researchgate.net This engineered strain was able to produce 130 g/L of 2-KLG from 150 g/L of D-sorbitol. encyclopedia.pub

More recent work has combined evolutionary and metabolic engineering to improve 2-KLG production in G. oxydans WSH-004. researchgate.net After identifying that the sndh–sdh gene cluster encodes the crucial dehydrogenases for this pathway, the strain was adaptively evolved to tolerate high concentrations of both D-sorbitol and 2-KLG. researchgate.net By subsequently increasing the expression of the sndh–sdh gene cluster and the terminal oxidase cyoBACD, the engineered strain achieved a 2-KLG accumulation of 45.14 g/L in a 5-L fermenter through batch fermentation. researchgate.net Another approach involved co-culturing a genetically modified G. oxydans, with a deleted gene in the L-sorbose metabolism, with K. vulgare, which resulted in a 2-KLG yield of 76.6 g/L within 36 hours. mdpi.comencyclopedia.pub

Table 2: Engineered Strains for Direct Fermentation of 2-Keto-L-Gulonic Acid from D-Sorbitol

Host Microorganism Genetic Modification Key Enzymes/Genes Substrate Product Titer/Yield Reference
Gluconobacter oxydans G624 Introduction of SDH and SNDH genes, promoter replacement, and chemical mutagenesis L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH) D-Sorbitol 2-Keto-L-gulonic acid 130 g/L encyclopedia.pubresearchgate.net
Gluconobacter oxydans WSH-004 Adaptive evolution and increased gene expression L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH), terminal oxidase (cyoBACD) D-Sorbitol 2-Keto-L-gulonic acid 45.14 g/L researchgate.net
Gluconobacter oxydans (modified) co-cultured with Ketogulonicigenium vulgare Deletion of a gene in L-sorbose metabolism in G. oxydans Not specified D-Sorbitol 2-Keto-L-gulonic acid 76.6 g/L mdpi.comencyclopedia.pub

Enzymes Catalyzing 2-Keto-L-Gulonic Acid Synthesis

The biosynthesis of 2-KGA can be achieved through different metabolic routes, each characterized by a unique set of enzymes. The L-sorbose and oxidative pathways are two of the most significant routes for 2-KGA production.

The L-sorbose pathway is a prominent route for the microbial production of 2-KGA. This pathway involves a series of oxidation steps catalyzed by specific dehydrogenases. mdpi.comresearchgate.net

Sorbitol Dehydrogenase (SLDH): The pathway typically begins with the conversion of D-sorbitol to L-sorbose, a reaction catalyzed by sorbitol dehydrogenase. mdpi.comresearchgate.net This initial step is crucial in providing the substrate for the subsequent enzymatic conversions leading to 2-KGA.

Sorbosone Dehydrogenase (SNDH): L-sorbosone is then oxidized to 2-KGA by the action of sorbosone dehydrogenase. mdpi.comresearchgate.net This enzyme is a key player in the final step of 2-KGA synthesis in this pathway. acs.org In some bacteria, such as Pseudomonas putida and Gluconobacter melanogenus, this step is catalyzed by a particulate enzyme. nih.gov The synthesis of L-sorbosone is often the rate-limiting reaction in what is known as the "sorbosone pathway". nih.gov

EnzymeSubstrateProductOrganism Examples
Sorbitol Dehydrogenase (SLDH)D-SorbitolL-SorboseGluconobacter oxydans mdpi.com
Sorbose Dehydrogenase (SDH)L-SorboseL-Sorbosone / 2-Keto-L-gulonic acidKetogulonicigenium vulgare mdpi.com
Sorbosone Dehydrogenase (SNDH)L-Sorbosone2-Keto-L-gulonic acidGluconobacter oxydans acs.org, Pseudomonas putida nih.gov

An alternative and significant pathway for 2-KGA synthesis involves the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG). This reaction is catalyzed by 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase). acs.orgnih.gov

This enzyme, cloned from Corynebacterium sp., is an NADPH-dependent reductase that stereospecifically reduces 2,5-DKG to 2-KGA. acs.orgnih.govnih.gov It belongs to the aldo-keto reductase (AKR) superfamily. nih.govoup.com The catalytic mechanism is believed to be a two-step process involving the transfer of a hydride ion from NADPH to the substrate, followed by the transfer of a proton. nih.gov

The enzyme exhibits a preference for NADPH over NADH as a cofactor. nih.govoup.com However, protein engineering efforts have been successful in altering the cofactor specificity to improve its ability to utilize NADH, which is more stable and less expensive. oup.comresearchgate.net For instance, a quadruple mutant (F22Y/K232G/R238H/A272G) showed activity with NADH that was over two orders of magnitude higher than the wild-type enzyme. acs.org The native enzyme from Corynebacterium is a 34 kDa monomer and follows an ordered bi bi kinetic mechanism where the cofactor binds first and is released last. acs.orgoup.com

PropertyDescription
Enzyme SuperfamilyAldo-keto reductase (AKR) nih.govoup.com
Cofactor PreferenceNADPH > NADH nih.govoup.com
Kinetic MechanismOrdered bi bi acs.orgoup.com
Substrate2,5-diketo-D-gluconic acid (2,5-DKG) acs.org
Product2-keto-L-gulonic acid (2-KGA) acs.org

Oxidative pathways provide another route for the synthesis of 2-KGA precursors. These pathways often start from D-glucose and involve a series of oxidation steps catalyzed by membrane-bound dehydrogenases, particularly in bacteria like Gluconobacter oxydans. researchgate.net

Glucose Dehydrogenase (GDH): In the periplasmic space of these bacteria, D-glucose is oxidized to D-gluconic acid by a pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase. asm.org This initial oxidation is a key step in channeling glucose into this metabolic route.

Gluconate Dehydrogenase (GADH): The resulting D-gluconic acid is then further oxidized to 2-keto-D-gluconate by a flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate 2-dehydrogenase. asm.orgwikipedia.org This enzyme is critical for the production of 2-keto-D-gluconate, which can then be a substrate for further conversions. nih.gov In some organisms, 2-keto-D-gluconate can be further oxidized to 2,5-diketo-D-gluconate, which then enters the pathway described in section 3.1.2. researchgate.net

Enzymes Involved in 2-Keto-L-Gulonic Acid Catabolism and Related Pathways

Once synthesized, 2-KGA can be further metabolized through various catabolic pathways. These pathways are important for the organism's carbon metabolism and can sometimes compete with the accumulation of 2-KGA in industrial fermentations.

A key enzyme in the catabolism of 2-KGA is 2-keto-L-gulonic acid reductase (2-KGA reductase). This enzyme catalyzes the reduction of 2-KGA to L-idonic acid. nih.gov This activity has been identified in various microorganisms, including Pseudomonas putida and Gluconobacter melanogenus. nih.gov

The 2-KGA reductase is typically found in the soluble fraction of cell-free extracts and is dependent on either NADH or NADPH as a cofactor. nih.gov In the fungus Aspergillus niger, a specific NADPH-dependent 2-keto-L-gulonate reductase, named GluD, has been identified. frontiersin.org This enzyme plays a role in the D-glucuronic acid catabolic pathway. frontiersin.org The presence of this reductase activity can lead to the depletion of 2-KGA in production processes if not controlled. researchgate.netnih.gov

EnzymeCofactorProductOrganism Examples
2-Keto-L-Gulonic Acid ReductaseNADH or NADPHL-Idonic AcidPseudomonas putida, Gluconobacter melanogenus nih.gov
GluD (2-Keto-L-Gulonate Reductase)NADPHL-Idonic AcidAspergillus niger frontiersin.org

Following the conversion of 2-KGA to L-idonic acid, the metabolic pathway can continue with the action of L-idonate 5-dehydrogenase. This enzyme catalyzes the oxidation of L-idonic acid to 5-keto-D-gluconate. frontiersin.org

In Aspergillus niger, a gene cluster involved in D-glucuronic acid catabolism encodes for an NAD⁺-dependent L-idonate 5-dehydrogenase (GluE). frontiersin.org This enzyme works in concert with the 2-keto-L-gulonate reductase (GluD) to further metabolize the carbon skeleton derived from 2-KGA. frontiersin.org L-idonate 5-dehydrogenase activity has also been described in bacteria as part of L-idonate catabolism. frontiersin.org

EnzymeCofactorSubstrateProductOrganism Example
L-Idonate 5-Dehydrogenase (GluE)NAD⁺L-Idonic Acid5-Keto-D-gluconateAspergillus niger frontiersin.org

Microbial Systems for 2 Keto L Gulonic Acid Production

Single-Strain Fermentation Systems for 2-Keto-L-Gulonic Acid Production

Single-strain fermentation offers a streamlined approach to bioproduction, eliminating the complexities of managing co-cultures. The following sections detail the application of various microbial genera as single-strain systems for 2-KGA synthesis.

Gluconobacter oxydans and Other Gluconobacter Species

Gluconobacter oxydans is a key organism in the bioproduction of 2-KGA, primarily through the oxidation of L-sorbose. Some strains also possess the capability to produce 2-KGA directly from D-sorbitol. researchgate.net The primary enzymes involved in this conversion are L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.net

Initial studies with wild-type strains like Gluconobacter oxydans T-100 showed a limited yield of approximately 13% 2-KGA from D-sorbitol. researchgate.net To enhance production, researchers have focused on genetic engineering. In one study, the genes for SDH and SNDH from G. oxydans T-100 were cloned and reintroduced into the organism. researchgate.net Further improvements were achieved by replacing the native promoter with a stronger promoter from Escherichia coli and through chemical mutagenesis, leading to a significant increase in the production level. researchgate.netnih.gov

Metabolic engineering efforts have also targeted the suppression of byproduct pathways, such as the L-idonic acid pathway, to channel more substrate towards 2-KGA. researchgate.net For instance, a chemically mutated G. oxydans G624, with an inhibited L-idonate pathway and the integration of the E. coli tufB promoter, achieved a 2-KGA yield of 130 g/L from 150 g/L of D-sorbitol. mdpi.com Another approach involved deleting a gene involved in L-sorbose metabolism in G. oxydans and co-culturing it with Ketogulonicigenium vulgare, which resulted in a 2-KGA yield of 76.6 g/L within 36 hours. mdpi.com

The table below summarizes the 2-KGA production by various Gluconobacter strains and their derivatives.

StrainSubstrate2-KGA Concentration (g/L)Reference
G. oxydans IFO 3293L-sorbose3.4 vt.edu
G. oxydans ATCC 621L-sorbose5.7 vt.edu
G. melanogenus IFO 3293 mutant V13L-sorbose (100 g/L)~60 tandfonline.com
G. melanogenus IFO 3293 mutant Z84D-sorbitol (100 g/L)~60 tandfonline.com
G. oxydans G624 (mutant)D-sorbitol (150 g/L)130 mdpi.com

Erwinia Species, Including Erwinia herbicola and Erwinia citreus

Species of the genus Erwinia have been metabolically engineered to create novel pathways for 2-KGA production. Erwinia herbicola naturally oxidizes glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govresearchgate.net By introducing a gene from a Corynebacterium species that encodes for a 2,5-diketo-D-gluconic acid reductase, a new metabolic route was established in E. herbicola. nih.govdocumentsdelivered.com This reductase stereoselectively converts 2,5-DKG to 2-KGA. nih.gov

In these recombinant E. herbicola cells, the gene for the 2,5-DKG reductase was fused to the E. coli trp promoter and introduced on a multicopy plasmid. nih.gov When these engineered cells were cultivated in the presence of glucose, they produced and secreted 2-KGA into the culture medium. nih.govresearchgate.net This work demonstrates the feasibility of creating new in vivo routes for synthesizing valuable chemicals by combining metabolic traits from different organisms. nih.gov

Similarly, Erwinia citreus has been a subject of genetic modification for 2-KGA production. A gene for 2,5-DKG reductase from Corynebacterium sp. strain SHS752001 was cloned and expressed in E. citreus SHS2003, a strain that naturally produces 2,5-DKG from glucose. nih.gov To improve the yield, several strategies were employed, including optimizing fermentation conditions, using the strong pL promoter from bacteriophage lambda to drive reductase expression, and selecting an E. citreus mutant unable to metabolize 2,5-DKG or 2-KGA as a carbon source. nih.gov In a fed-batch culture where glucose was added to a total of 40 g/L, the recombinant E. citreus strain converted 49.4% of the glucose into 2-KGA over a 72-hour fermentation period. nih.gov

StrainGenetic ModificationSubstrateConversion/YieldFermentation TimeReference
Recombinant Erwinia herbicolaExpression of Corynebacterium 2,5-DKG reductaseGlucose1 g/L of 2-KGANot specified tandfonline.com
Recombinant Erwinia citreusExpression of Corynebacterium 2,5-DKG reductaseGlucose (40 g/L total)49.4% conversion to 2-KGA72 hours nih.gov

Corynebacterium Species

While direct fermentation of 2-KGA using Corynebacterium as a single-strain system is not the primary focus of available research, this genus has been instrumental in the development of other microbial production systems. Specifically, a key enzyme from a Corynebacterium species, 2,5-diketo-D-gluconic acid reductase, has been identified, purified, and its corresponding gene cloned. nih.govdocumentsdelivered.com

This enzyme is crucial because it stereoselectively reduces 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-keto-L-gulonic acid. nih.govresearchgate.net The gene encoding this reductase has been successfully introduced into other microorganisms, such as Erwinia herbicola, which naturally produce 2,5-DKG from glucose. nih.govresearchgate.net This genetic modification creates a novel metabolic pathway in the host organism, enabling the direct conversion of glucose to 2-KGA. nih.govresearchgate.net Therefore, the primary contribution of Corynebacterium in this context is as a source of genetic material for engineering more efficient 2-KGA production strains. nih.govresearchgate.netdocumentsdelivered.com

Pseudomonas Species, Including Pseudomonas putida and Pseudomonas plecoglossicida

The genus Pseudomonas has been investigated for its potential in 2-KGA production, with research indicating that organisms producing 2-KGA from sorbitol are found within this genus. tandfonline.com Metabolic engineering has been applied to Pseudomonas putida to enable the production of 2-KGA.

In one study, the genes for sorbose dehydrogenase (SDH) and sorbosone dehydrogenase (SNDH) were introduced into P. putida IFO3738. nih.gov The resulting recombinant strain produced 0.7 mg/ml of 2-KGA from a medium containing 5% L-sorbose. nih.gov Productivity was significantly enhanced, reaching 11.4 mg/ml, by replacing the native SNDH promoter with the E. coli tufB promoter. nih.gov

Further engineering of P. putida involved the introduction of the sorbitol dehydrogenase (SLDH) gene, which allowed for the production of 2-KGA directly from D-sorbitol. nih.gov A recombinant strain carrying genes for SDH, SNDH, and SLDH produced 7.5 mg/ml of 2-KGA from a 5% D-sorbitol broth. nih.gov By using a two-plasmid expression system and replacing the native SLDH promoter with the E. coli tufB promoter, the 2-KGA productivity was improved to 11.6 mg/ml. nih.gov Optimization of cultivation conditions resulted in a 32% conversion yield of D-sorbitol to 2-KGA. nih.gov

More recent multi-strategy metabolic engineering of Pseudomonas putida KT2440 has further improved 2-KGA production from D-sorbitol. nih.gov An initial strain expressing only sldh and sdh yielded 0.42 g/L of 2-KGA. nih.gov Through four distinct metabolic engineering strategies, the final recombinant strain, KT20, achieved a yield of 6.5 g/L, a 15.48-fold improvement. nih.gov

It is important to note that much of the research on Pseudomonas plecoglossicida focuses on the production of 2-keto-D-gluconic acid, a different compound from 2-keto-L-gulonic acid. doaj.orgnih.govresearchgate.netfrontiersin.orgmdpi.com

StrainGenetic Modification/StrategySubstrate2-KGA Concentration (g/L)Reference
P. putida IFO3738Introduction of SDH/SNDH genesL-sorbose (5%)0.7 nih.gov
P. putida IFO3738SDH/SNDH with E. coli tufB promoterL-sorbose (5%)11.4 nih.gov
P. putida IFO3738SDH/SNDH/SLDH with E. coli tufB promoterD-sorbitol (5%)11.6 nih.gov
P. putida KT2440 (initial)Expression of sldh and sdhD-sorbitol0.42 nih.gov
P. putida KT2440 (KT20)Multi-strategy metabolic engineeringD-sorbitol6.5 nih.gov

Klebsiella pneumoniae Systems

Research on Klebsiella pneumoniae has demonstrated its capability to produce high titers of 2-ketogluconic acid. nih.govnih.gov Studies have shown that the production of this metabolite is highly dependent on pH, with acidic conditions favoring its accumulation. nih.govnih.gov A two-stage fermentation strategy, where the initial phase is at a neutral pH to promote cell growth and the second phase is at an acidic pH to induce production, has been successfully employed. nih.gov Using this strategy, a total of 186 g/L of 2-ketogluconic acid was produced in 26 hours. nih.gov However, the available scientific literature focuses on the production of 2-keto-D-gluconic acid by K. pneumoniae, and there is a lack of specific data on the production of 2-keto-L-gulonic acid by this species. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com

Recombinant Escherichia coli as a Chassis for 2-Keto-L-Gulonic Acid Biosynthesis

Escherichia coli, a well-characterized and easily manipulated bacterium, has been engineered to serve as a chassis for 2-KGA production. researchgate.netnih.gov In one study, five different recombinant E. coli strains were constructed to overexpress various sorbose/sorbosone dehydrogenases for the conversion of L-sorbose to 2-KGA. nih.gov

Through the optimization of catalytic conditions and the additional expression of pyrroloquinoline quinone, a cofactor for some dehydrogenases, the titer of 2-KGA reached 72.4 g/L in a 5-L bioreactor. nih.gov This represented a conversion ratio of 71.2% from L-sorbose. nih.gov

To achieve direct biosynthesis of 2-KGA from D-sorbitol, a co-culture system was designed, pairing a recombinant E. coli with Gluconobacter oxydans. nih.gov This co-culture system successfully produced 16.8 g/L of 2-KGA, with a conversion ratio of 33.6% from D-sorbitol. nih.gov The genes for SDH and SNDH from G. oxydans have also been verified by their expression in E. coli. researchgate.netnih.gov These approaches highlight the potential of using engineered E. coli as an alternative and efficient route for 2-KGA biosynthesis. nih.gov

SystemStrategySubstrate2-KGA Titer (g/L)Conversion Ratio (%)Reference
Recombinant E. coliOverexpression of sorbose/sorbosone dehydrogenases and pyrroloquinoline quinoneL-sorbose72.471.2 nih.gov
Co-culture: G. oxydans & Recombinant E. coliDirect biosynthesis from D-sorbitolD-sorbitol16.833.6 nih.gov

Mixed-Culture Fermentation Strategies for Enhanced 2-Keto-L-Gulonic Acid Production

Symbiotic and Synergistic Interactions within Coculture Systems

The relationship between K. vulgare and its Bacillus partner is a classic example of microbial synergism, often described as a symbiotic interaction. nih.gov This cooperation is essential because K. vulgare is a fastidious organism with complex nutritional requirements that it cannot fully meet on its own. researchgate.net Genomic studies have revealed that K. vulgare lacks the genes for the de novo biosynthesis of several essential nutrients, including certain amino acids and B vitamins. researchgate.net

The Bacillus species compensates for these metabolic deficiencies. researchgate.net The interaction is multifaceted, involving both mutualism and antagonism. nih.gov Bacillus promotes the growth of K. vulgare, which in turn produces 2-KGA. nih.gov However, the accumulation of 2-KGA can also induce acid and oxidative stress on both microbial populations, adding a layer of complexity to their interaction. nih.gov The helper strain thrives on components of the culture medium, such as corn steep liquor, and through its life cycle of growth and eventual lysis (especially during sporulation), it releases a variety of metabolites that create a favorable microenvironment for K. vulgare. mdpi.comencyclopedia.pub This synergistic relationship ensures the stability and high efficiency of the industrial fermentation process. nih.gov

Material Exchange and Communication Mechanisms in Microbial Consortia

The success of the K. vulgare and Bacillus consortium hinges on a complex exchange of materials. encyclopedia.pubnih.gov Bacillus species secrete a wide array of beneficial substances into the culture medium. mdpi.com Metabolomic analyses have identified several key compounds that are exchanged. nih.govresearchgate.net

Growth Factors and Nutrients : Bacillus releases vital nutrients that K. vulgare cannot synthesize. These include amino acids (like L-proline), purines (adenine, guanine), and vitamins. mdpi.comresearchgate.net For example, B. megaterium has been found to release erythrose, erythritol, guanine, and inositol, which are consumed by K. vulgare. mdpi.comnih.govresearchgate.net Some Bacillus strains also secrete pantothenic acid and L-cysteine, which are precursors for the essential coenzyme A. mdpi.com

Proteins : B. megaterium secretes proteins that promote the growth of K. vulgare and enhance 2-KGA production. mdpi.comencyclopedia.pub Two different protein fractions, one with a molecular weight of 30–50 kDa and another greater than 100 kDa, have been identified as beneficial. mdpi.comencyclopedia.pub

Siderophores : Iron is a critical element for cellular respiration and enzyme function. K. vulgare cannot synthesize its own siderophores (iron-chelating compounds) but possesses a system to absorb them. mdpi.comencyclopedia.pub Bacillus pumilus has been shown to secrete siderophores, and their addition to a culture increased the 2-KGA titer by over 70% by improving iron uptake and reducing oxidative stress in K. vulgare. mdpi.comencyclopedia.pub

Cell-to-Cell Communication : Beyond simple nutrient exchange, there is evidence of more complex interactions. Metabolomics studies have shown that B. megaterium can be observed swarming along the trace of K. vulgare on solid media, indicating a chemotactic response to metabolites released by K. vulgare. nih.gov While the exact signaling molecules for cell-cell communication are still under investigation, this physical interaction underscores the deeply integrated nature of the consortium. nih.govresearchgate.net

This intricate network of material exchange and communication allows the microbial consortium to function as a highly efficient and stable system for the industrial production of 2-keto-L-gulonic acid. encyclopedia.pub

Metabolic Engineering and Systems Biology Approaches for Enhanced 2 Keto L Gulonic Acid Production

Genetic Manipulation Strategies for Improved Titer and Yield

Targeted genetic modifications are central to developing robust microbial cell factories for 2-KGA production. These strategies focus on amplifying the desired biosynthetic pathway, fine-tuning gene expression, and eliminating competing metabolic routes.

Overexpression of Key Biosynthetic Genes (e.g., Dehydrogenases, Reductases)

A primary strategy to boost 2-KGA production is the overexpression of genes encoding critical enzymes in its biosynthetic pathway. The conversion of L-sorbose to 2-KGA is primarily mediated by sorbose/sorbosone dehydrogenase (SSDH) and L-sorbosone dehydrogenase (SNDH) researchgate.net. In Ketogulonicigenium vulgare, these dehydrogenases are key targets for overexpression to enhance the conversion of L-sorbose researchgate.net.

In Gluconobacter oxydans, the overexpression of membrane-bound gluconate-2-dehydrogenase (GA2DH), encoded by the ga2dh gene, has been shown to significantly improve the production of 2-keto-D-gluconic acid (2KGA), a related compound. This demonstrates the principle of enhancing production by increasing the expression of the responsible dehydrogenase. Furthermore, in a multi-strategy approach in Pseudomonas putida KT2440, the overexpression of heterologous genes for sorbitol dehydrogenase (sldh) and sorbose dehydrogenase (sdh) was a foundational step in establishing a one-step 2-KGA fermentation process from D-sorbitol nih.gov. The initial yield of 0.42 g/L was significantly improved through further engineering nih.gov.

Another innovative approach involves the overexpression of genes related to cofactor biosynthesis. For instance, the overexpression of five genes from the folate biosynthesis cluster of Lactococcus lactis in K. vulgare led to an 8-fold increase in intracellular folate concentration, resulting in a 14% increase in 2-KGA production in shake flasks and a 35% increase in productivity in fermenters.

Engineering of Promoters and Regulatory Elements for Optimized Gene Expression

The level of gene expression is critical, and the use of strong or tunable promoters is a key strategy for optimizing the production of 2-KGA. In Pseudomonas putida, the replacement of the native promoter of L-sorbosone dehydrogenase (SNDH) with the E. colitufB promoter significantly improved 2-KGA productivity. Similarly, a comprehensive study in P. putida KT2440 involved screening endogenous promoters to identify a strong promoter, P1, for the effective expression of heterologous genes in the 2-KGA pathway nih.gov.

In Gluconobacter oxydans, engineered expression vectors with increased copy numbers, based on pBBR1MCS-5, were developed to enhance the expression of the ga2dh gene. The engineered strain G. oxydans/pBBR-3510-ga2dh, with a higher vector copy number, exhibited increased ga2dh mRNA abundance, higher enzyme activity, and a 2KGA productivity of 0.63 g/g cell wet weight/h, a significant increase from the 0.40 g/g cell wet weight/h of the original overexpression strain nih.govresearchgate.net. This highlights how vector engineering, a form of regulatory element manipulation, can directly impact production levels nih.govresearchgate.net.

The following table summarizes the impact of overexpressing key biosynthetic genes under the control of various promoters on 2-KGA production.

OrganismGene(s) OverexpressedPromoter(s) UsedSubstrateTiter/Yield ImprovementReference(s)
Pseudomonas putidasldh, sdh, cytc551, pqqAB, irrEEndogenous promoter P1D-Sorbitol15.48-fold increase in yield (up to 6.5 g/L) nih.gov
Gluconobacter oxydansga2dhpBBR-3510 (engineered vector)Gluconic AcidProductivity increased to 0.63 g/g CWW/h from 0.40 g/g CWW/h nih.govresearchgate.net
Ketogulonicigenium vulgareFolate biosynthesis genes (folB, folKE, folP, folQ, folC)PsdhL-Sorbose14% increase in 2-KGA production

Gene Deletion and Knockout Strategies to Minimize By-Product Formation and Redirect Carbon Flux

The formation of by-products can significantly reduce the yield of the desired compound and complicate downstream processing. Gene knockout strategies are employed to eliminate these competing pathways and redirect carbon flux towards 2-KGA synthesis.

In Gluconobacter oxydans, a common by-product in glucose-based fermentations is gluconate, which can be further converted to other unwanted products nih.govnih.gov. The inactivation of the gene encoding membrane-bound glucose dehydrogenase (mgdH) completely abolished the production of gluconate and its secondary products, 2-ketogluconate and 2,5-diketogluconate nih.govnih.govresearchgate.net. This redirected the carbon flow towards the pentose (B10789219) phosphate (B84403) pathway, leading to increased CO2 formation and acetate (B1210297) production nih.govnih.govresearchgate.net. While this specific knockout was aimed at improving growth, it demonstrates the principle of redirecting carbon flux away from by-product formation.

A more direct approach to enhancing 2-KGA was demonstrated in Gluconobacter oxydans ATCC9937, where the knockout of a gene (4kas) responsible for the degradation of 2,5-diketo-D-gluconic acid (2,5-DKG), a precursor to 2-KGA, inhibited the browning and degradation of this intermediate, thereby reducing carbon source loss globethesis.com. Furthermore, the deletion of an aldo/keto reductase (psAKR) that degrades 2-KGA itself was also identified as a crucial step to improve the final titer globethesis.com.

In Klebsiella pneumoniae, the deletion of the lactate (B86563) dehydrogenase gene (ldhA) was employed to block the pathway that competes for reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and to redirect the carbon flux towards the production of 2,3-butanediol (B46004), a different target product plos.orgresearchgate.net. This strategy of eliminating competing sinks for reducing power and carbon is directly applicable to optimizing 2-KGA production. Similarly, in engineered E. coli for the production of poly(lactate-co-glycolate), the deletion of adhE, frdB, pflB, and poxB was crucial to prevent by-product formation nih.gov.

This table provides examples of gene knockout strategies and their impact on by-product formation and carbon flux.

OrganismGene(s) Knocked OutBy-product(s) MinimizedImpact on Carbon FluxReference(s)
Gluconobacter oxydans N44-1mgdHGluconate, 2-ketogluconate, 2,5-diketogluconateRedirected to pentose phosphate pathway nih.govnih.govresearchgate.net
Gluconobacter oxydans ATCC99374kas2,5-DKG degradation productsReduced extracellular carbon source loss globethesis.com
Gluconobacter oxydans ATCC9937psAKR2-KGA degradation productsIncreased final 2-KGA titer globethesis.com
Klebsiella pneumoniaeldhALactateRedirected towards 2,3-butanediol biosynthesis plos.orgresearchgate.net
Escherichia coliadhE, frdB, pflB, poxBVarious fermentation by-productsIncreased flux to target polymer synthesis nih.gov

Pathway Optimization and Metabolic Flux Balancing

Beyond single-gene manipulations, a systems-level approach is necessary to optimize the entire metabolic network for efficient 2-KGA production. This involves the introduction of new enzymatic activities and the careful management of cellular resources to prevent metabolic imbalances and repression mechanisms.

Strategies to Mitigate Carbon Catabolite Repression of 2-Keto-L-Gulonic Acid Metabolism

Carbon catabolite repression (CCR) is a regulatory mechanism in many bacteria that prioritizes the consumption of a preferred carbon source (often glucose) over others. This can be a significant bottleneck in fermentations where the product itself can be consumed by the microorganism once the primary substrate is depleted.

In Pseudomonas plecoglossicida, a producer of 2-keto-D-gluconic acid (2KGA), it was observed that the bacterium would consume the produced 2KGA after the exhaustion of glucose in the medium nih.govdoaj.org. This was identified as a classic case of CCR, where glucose represses the genes responsible for 2KGA metabolism nih.govdoaj.org. By implementing a fed-batch fermentation strategy that maintained a sufficient concentration of glucose, the consumption of 2KGA was effectively attenuated. This approach led to a high titer of 205.67 g/L of 2KGA with a productivity of 6.86 g/L/h nih.gov.

Another strategy to overcome CCR involves genetic modification to remove the repressive effect. In Parageobacillus thermoglucosidasius, adaptive laboratory evolution in the presence of a non-metabolizable glucose analog, 2-deoxy-D-glucose (2-DG), successfully generated mutant strains that were de-repressed and could co-utilize glucose and xylose frontiersin.org. This approach of evolving strains to overcome CCR could be applied to 2-KGA producing organisms to prevent product degradation and enable the use of mixed sugar feedstocks.

The table below summarizes strategies employed to mitigate carbon catabolite repression in the context of keto acid production.

OrganismStrategyMechanismImpact on ProductionReference(s)
Pseudomonas plecoglossicidaFed-batch fermentation with continuous glucose supplyMaintained glucose levels to repress 2KGA catabolism genesAchieved 205.67 g/L of 2KGA, preventing product loss nih.gov
Parageobacillus thermoglucosidasiusAdaptive laboratory evolution with 2-deoxy-D-glucoseSelected for mutants with de-repressed co-utilization of sugarsEnabled simultaneous consumption of glucose and xylose frontiersin.org
Bacillus thuringiensisFed-batch intermittent culture technologyOvercame catabolite repression of delta-endotoxin synthesis by controlling glucose levelsImproved toxin production by about 36% in a high-glucose medium nih.gov

Balancing Intracellular and Extracellular Metabolic Flux

Achieving high yields of 2-KGA necessitates a finely tuned balance between the metabolic activities occurring inside the microbial cell (intracellular) and the composition of the surrounding fermentation medium (extracellular). This balance is crucial for ensuring that the producing strain has a steady supply of substrates while efficiently exporting the final product and managing the accumulation of any inhibitory byproducts.

One key strategy involves optimizing the physical parameters of the fermentation process. For instance, in co-cultures of Ketogulonicigenium vulgare (the 2-KGA producer) and a helper strain like Bacillus megaterium, a three-stage temperature control (TSTC) strategy has been shown to be effective. nih.govresearchgate.net This approach recognizes that the optimal temperatures for the growth of each strain and for the enzymatic conversion to 2-KGA are different. By systematically shifting the temperature during the fermentation—first optimizing for K. vulgare growth (e.g., 32°C), then for B. megaterium growth (e.g., 29°C), and finally for 2-KGA production (e.g., 35°C)—a significant increase in both productivity and final yield can be achieved. nih.govresearchgate.net This temporal balancing act ensures that the metabolic flux is channeled towards the desired outcome at each critical stage of the process. nih.gov

Another approach to managing metabolic flux is through direct medium supplementation to replace the function of a helper bacterium. The co-culture system works because the helper strain provides essential metabolites that K. vulgare cannot synthesize efficiently on its own. nih.gov By identifying these crucial extracellular components, the co-culture can be replaced with a monoculture system fed with specific additives. For example, the addition of thiol compounds like reduced glutathione (B108866) (GSH) to a K. vulgare monoculture has been shown to increase cell growth by approximately two-fold and boost 2-KGA production by about five-fold. nih.gov This strategy simplifies downstream processing and provides precise control over the extracellular environment, directly balancing the metabolic needs of the production strain. nih.gov

In single-strain production systems, such as those using engineered Gluconobacter oxydans, balancing the flux of the primary carbon source is paramount. Research has focused on directing the metabolism of D-glucose towards 2-KGA synthesis while minimizing its diversion into other pathways. mdpi.com This involves fine-tuning the expression of key enzymes to ensure the efficient conversion of the substrate as it is taken up by the cell, thereby balancing the intracellular supply and demand to maximize product formation. mdpi.com

Bioprocess Optimization for 2 Keto L Gulonic Acid Fermentation

Substrate Utilization and Feedstock Management

The efficiency of 2-KGA fermentation is fundamentally linked to the choice of carbon source. Several substrates have been extensively studied and utilized in industrial processes, each with distinct conversion pathways and management strategies.

D-Sorbitol and L-Sorbose

The most established and commercially dominant method for 2-KGA production is the two-step fermentation process. encyclopedia.pubmdpi.com This process begins with the bioconversion of D-sorbitol into L-sorbose by microorganisms such as Gluconobacter oxydans. encyclopedia.pub The resulting L-sorbose is then used as the primary substrate in a second fermentation step, where a mixed culture of Ketogulonicigenium vulgare and a companion bacterium (e.g., Bacillus megaterium) converts it to 2-KGA. nih.gov

D-sorbitol is a cost-effective starting material, but the direct conversion to 2-KGA is less efficient. google.com L-sorbose, while more expensive, is more efficiently converted to the final product. google.com Therefore, the industrial process leverages the high-yield conversion of D-sorbitol to L-sorbose in the first step to provide an optimal substrate for the second, more complex conversion to 2-KGA. nih.govgoogle.com Management of this process involves optimizing the initial D-sorbitol concentration and feeding strategies to achieve high titers of L-sorbose. For instance, using a batch feeding approach with an initial D-sorbitol concentration of 300 g/L can yield L-sorbose concentrations up to 279.7 g/L in just 16 hours. encyclopedia.pubmdpi.com

D-Glucose

An alternative pathway for 2-KGA production utilizes D-glucose as the initial feedstock. This route involves a novel two-step fermentation process where D-glucose is first converted to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govfrontiersin.org Subsequently, the 2,5-DKG is reduced to 2-KGA by a different microorganism or a genetically modified strain. nih.gov This method offers the advantage of using D-glucose, an inexpensive and abundant carbon source, to potentially streamline the production pathway. frontiersin.org

Rice Starch Hydrolyzate

Rice starch hydrolyzate, a source of glucose, has been investigated as a low-cost feedstock for producing other keto acids, such as 2-keto-D-gluconic acid. frontiersin.org However, its specific application for the industrial fermentation of 2-keto-L-gulonic acid is not extensively documented in current research.

Table 1. Comparison of Primary Substrates for 2-Keto-L-Gulonic Acid (2-KGA) Fermentation
SubstrateTypical Fermentation PathwayKey MicroorganismsAdvantagesChallenges
D-Sorbitol / L-SorboseTwo-step: D-Sorbitol → L-Sorbose; then L-Sorbose → 2-KGAGluconobacter oxydans, Ketogulonicigenium vulgare, Bacillus megateriumMature, high-yield, and established industrial process. encyclopedia.pubnih.govRequires two separate fermentation steps, complex operation. nih.gov
D-GlucoseTwo-step: D-Glucose → 2,5-Diketo-D-gluconic acid (2,5-DKG) → 2-KGAErwinia sp., Corynebacterium sp., Genetically modified organismsUtilizes an inexpensive and abundant substrate. frontiersin.orgLess established pathway, potential for lower yields compared to the sorbose route. nih.gov

Fermentation Medium Composition and Nutritional Requirements

The fermentation of L-sorbose to 2-KGA is typically performed by a co-culture of Ketogulonicigenium vulgare, the producing strain, and a companion or "helper" strain, most commonly Bacillus megaterium. This symbiotic relationship is necessary because K. vulgare has significant metabolic deficiencies and grows very poorly in monoculture. nih.govmdpi.com

The helper strain does not produce 2-KGA but secretes essential metabolites that stimulate the growth of K. vulgare and, consequently, product formation. mdpi.com Research has shown that K. vulgare is deficient in the biosynthesis pathways for various amino acids, purines, pyrimidines, and vitamins. mdpi.comresearchgate.net The companion bacterium releases these vital compounds into the medium, supporting the robust growth of K. vulgare. researchgate.netnih.gov

Therefore, the fermentation medium must be designed to support the growth of both microorganisms. It typically contains a primary carbon source (L-sorbose) and complex nitrogen sources that provide the necessary growth factors. Common components include corn steep liquor, yeast extract, peptone, and beef extract, supplemented with mineral salts like potassium phosphate (B84403) (KH₂PO₄) and magnesium sulfate (B86663) (MgSO₄·7H₂O). nih.gov

Table 2. Typical Components of Fermentation Medium for 2-KGA Production by Co-culture
ComponentFunctionTypical Concentration/Source
L-SorbosePrimary carbon source for conversion to 2-KGA2% (w/v) nih.gov
Corn Steep LiquorRich source of nitrogen, vitamins, and growth factors0.3% (w/v) nih.gov
Peptone / Yeast ExtractProvide amino acids, nitrogen, and other nutrients1% / 0.3% (w/v) nih.gov
UreaNitrogen source0.1% (w/v) nih.gov
KH₂PO₄ / MgSO₄·7H₂OProvide essential minerals (phosphate, magnesium, sulfate)0.1% / 0.02% (w/v) nih.gov
CaCO₃pH buffering agent0.1% (w/v) nih.gov

Advanced Fermentation Operation Modes

To maximize the concentration and productivity of 2-KGA, various advanced fermentation strategies have been developed, moving beyond simple batch processes to more controlled and efficient systems.

A batch fermentation is the simplest mode of operation, where all nutrients are provided at the beginning of the process. In the context of 2-KGA production, this often refers to the initial phase of culture growth or the complete process in less optimized systems. mdpi.com For example, the conversion of D-sorbitol to L-sorbose can be run as a high-concentration batch process. encyclopedia.pubmdpi.com However, for the conversion of L-sorbose to 2-KGA, a simple batch process can be limited by substrate and product inhibition, leading to lower final titers and productivity.

Fed-batch fermentation is a widely adopted strategy to achieve high product concentrations by intermittently or continuously feeding substrate into the bioreactor. nih.gov This approach allows for control over the substrate concentration, preventing the inhibitory effects of high initial substrate levels and extending the production phase of the microorganisms. Optimized fed-batch strategies are crucial in industrial 2-KGA production. mdpi.com By carefully managing the feeding rate of L-sorbose based on the real-time metabolic state of the culture, producers can significantly increase the final 2-KGA concentration, with some processes reaching titers of 235.3 g/L. mdpi.comnih.gov Modeling of the fermentation kinetics is often employed to develop sophisticated feeding profiles that maximize productivity and yield. nih.govresearchgate.net

Continuous fermentation involves the constant feeding of fresh medium and removal of culture broth, allowing the process to be maintained in a steady state for extended periods. This mode can offer superior productivity compared to batch or fed-batch methods. Single-stage continuous fermentation of L-sorbose to 2-KGA has been successfully demonstrated, achieving a steady-state production of 112.2 g/L of 2-KGA for over 110 hours. nih.gov In such systems, the dilution rate (the rate at which fresh medium is added) is a critical parameter, and it is carefully controlled to maximize the 2-KGA production rate, which can reach 3.90 to 4.80 g/L/h. nih.gov Semi-continuous operation, where a portion of the fermenter volume is periodically harvested and replaced with fresh medium, offers a balance between the high productivity of continuous culture and the operational simplicity of batch processes. frontiersin.org

Table 3. Summary of Advanced Fermentation Modes for 2-KGA Production
Operation ModeDescriptionKey AdvantagesReported Performance Metrics
Fed-BatchSubstrate is fed continuously or sequentially to the bioreactor.Overcomes substrate inhibition; achieves high product concentration. mdpi.comFinal 2-KGA concentration up to 235.3 g/L. nih.gov
Continuous (Single-Stage)Fresh medium is continuously added while culture broth is removed.High productivity; stable, long-term operation. nih.gov112.2 g/L 2-KGA; productivity of 3.90-4.80 g/L/h. nih.gov
Continuous (Two-Stage)Two fermentors in series, separating growth and production phases.Excellent long-term stability; optimized conditions for growth and production. researchgate.netsemanticscholar.org118.5 g/L 2-KGA; overall productivity of 2.55 g/L/h. semanticscholar.org

Environmental Parameter Control in Bioreactors

The industrial production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in Vitamin C synthesis, predominantly relies on a mixed-culture fermentation process. This process typically involves Ketogulonicigenium vulgare, which performs the bioconversion of L-sorbose to 2-KGA, and a helper strain, often Bacillus megaterium, which promotes the growth and productivity of K. vulgare. mdpi.comencyclopedia.pubnih.gov Optimizing the yield and efficiency of this fermentation hinges on the precise control of environmental parameters within the bioreactor. Fluctuations in pH, temperature, and dissolved oxygen can significantly impact microbial growth, metabolic activity, and enzymatic function. nih.gov

pH Regulation for Optimal Microbial Growth and Enzymatic Activity

Maintaining an optimal pH is critical in the mixed-culture fermentation for 2-KGA as the two microorganisms, Ketogulonicigenium vulgare and Bacillus megaterium, have different optimal pH ranges for growth. Furthermore, the enzymatic conversion of L-sorbose to 2-KGA is also pH-dependent. Research has shown that a dynamic, multi-stage pH control strategy is more effective than maintaining a single, constant pH throughout the fermentation process. nih.gov

Studies have identified that the optimal pH for the growth of B. megaterium is 8.0, while K. vulgare grows best at a more acidic pH of 6.0. nih.gov The enzymatic production of 2-KGA, however, is most efficient at a neutral pH of 7.0. nih.gov This understanding has led to the development of a three-stage pH control strategy. An initial pH of 8.0 favors the rapid growth of the helper strain, B. megaterium. nih.gov The pH is then shifted to 6.0 to promote the growth of the primary producer, K. vulgare. nih.gov Finally, for the production phase, the pH is maintained at 7.0 to maximize the enzymatic conversion rate. nih.gov

Implementing this three-stage strategy has demonstrated significant improvements in fermentation performance. In one study, this approach resulted in a 2-KGA titer of 77.3 g/L and a productivity of 1.38 g/(L·h), which were 9.7% and 33.2% higher, respectively, compared to a single-stage control where the pH was kept at 7.0 throughout. nih.gov The pH is typically controlled by the automated addition of basic solutions, such as sodium hydroxide (B78521) (NaOH), to counteract the acidification that occurs from acid production during fermentation. nih.govnih.gov

Table 1: Optimal pH Conditions for 2-KGA Fermentation

Fermentation Stage/Component Optimal pH Rationale
Bacillus megaterium Growth 8.0 Promotes initial growth of the helper strain. nih.gov
Ketogulonicigenium vulgare Growth 6.0 Favors the growth of the 2-KGA producing bacterium. nih.gov

Temperature Control for Process Efficiency

This has led to the development of a three-stage temperature control (TSTC) strategy to enhance 2-KGA yield. researchgate.net

Stage 1 (First 16 hours): The temperature is maintained at 32°C to favor the growth of K. vulgare. researchgate.netnih.gov

Stage 2 (Next 14 hours): The temperature is lowered to 29°C to optimize the growth of the helper strain, B. megaterium. researchgate.netnih.gov

Stage 3 (Production Phase): The temperature is increased to and maintained at 35°C to maximize the activity of the enzymes responsible for converting L-sorbose to 2-KGA. researchgate.netnih.gov

The application of this TSTC strategy has yielded significant improvements in production metrics. In 20-L fermentors, this method achieved a 2-KGA productivity of 2.19 g/L/h and a final yield of 92.91 g/L. researchgate.netnih.gov These results represent a 22.35% increase in productivity and a 6.02% increase in yield compared to control fermentations run at a constant 29°C. researchgate.netnih.gov The enhanced performance is attributed to a higher cell density of K. vulgare during its growth phase and significantly increased sorbose dehydrogenase (SDH) activity during the production phase. researchgate.netnih.gov

Table 2: Three-Stage Temperature Control Strategy and Performance

Stage Duration (hours) Temperature (°C) Objective
1 0-16 32 Optimize K. vulgare growth. researchgate.netnih.gov
2 16-30 29 Optimize B. megaterium growth. researchgate.netnih.gov
3 30-End 35 Maximize 2-KGA production rate. researchgate.netnih.gov

| Outcome | | | 22.35% higher productivity than single-temperature control. researchgate.net |

Dissolved Oxygen Management and Aeration Strategies

The conversion of L-sorbose to 2-KGA is an oxidative process, making the management of dissolved oxygen (DO) a crucial factor for successful fermentation. google.com An adequate supply of oxygen is necessary for the aerobic respiration of the microorganisms and for the function of the dehydrogenases that catalyze the key conversion steps. meckey.com Insufficient oxygen can become a rate-limiting factor, hindering both microbial growth and product formation. researchgate.net

DO levels in the bioreactor are managed through a combination of aeration and agitation. Aeration, the process of sparging sterile air into the fermentation broth, directly supplies oxygen. Agitation helps to break down the air into smaller bubbles, increasing the surface area for oxygen transfer from the gas phase to the liquid phase, and ensures that the dissolved oxygen is distributed evenly throughout the bioreactor. meckey.com

Specific aeration and agitation rates are optimized to meet the oxygen demand of the culture, which changes throughout the fermentation cycle. For instance, in 20-L fermentors, an aeration rate of 40 L/min (equivalent to 2.0 vvm, or volume of air per volume of medium per minute) coupled with an agitation speed of 250 rpm has been used effectively. nih.gov In other setups, an aeration rate of 1.0 vvm with an agitation of 500 RPM has been employed. google.com The goal is to maintain a DO concentration that supports high metabolic activity without causing oxidative stress to the cells. The interplay between aeration and agitation is key to controlling the volumetric oxygen transfer coefficient (KLa), a measure of the efficiency of oxygen supply to the fermentation medium. nih.gov

Table 3: Examples of Aeration and Agitation Strategies in 2-KGA Fermentation

Fermentor Size Agitation Speed (rpm) Aeration Rate Reference
20-L 250 40 L/min (2.0 vvm) nih.gov
3-L (2-L working vol.) 800 0.5 vvm google.com
15-L (9-L working vol.) 500 1.0 vvm google.com

Analytical Methodologies for 2 Keto L Gulonic Acid Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 2-keto-L-gulonic acid from complex matrices such as fermentation broths. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the predominant techniques employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries (e.g., Aminex anion exchange, NH2)

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method for the quantitative analysis of 2-keto-L-gulonic acid. The choice of column chemistry is critical for achieving effective separation from other structurally similar organic acids that may be present in the sample, such as its stereoisomer 2-keto-D-gluconic acid. mdpi.org

Aminex anion exchange columns, particularly the Aminex HPX-87H, are frequently utilized for the separation of 2-keto-L-gulonic acid and other aldonic and ketoaldonic acids. nih.govresearchgate.netresearchgate.netnih.gov These columns, packed with a sulfonated polystyrene-divinylbenzene resin, facilitate the separation based on ion-exchange and size-exclusion mechanisms. Elution is typically carried out using acidic mobile phases like sulfuric acid or formic acid. nih.gov While effective, some studies have noted that methods using certain Aminex columns can result in overlapping peaks and long run times, which may not be ideal for high-throughput quantitative analysis. mdpi.org

Another popular choice is the use of amine-bonded (NH2) columns. These columns offer a different selectivity and are effective for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid. mdpi.org A simple and rapid HPLC method employing a Shim-pack CLC-NH2 column with an ammonium (B1175870) dihydrogen phosphate (B84403) solution as the mobile phase has been developed. mdpi.orgresearchgate.net This method provides good linearity, accuracy, and precision with a relatively short analysis time. mdpi.org Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where both 2-keto-L-gulonic acid and 2-keto-D-gluconic acid exhibit strong absorbance. mdpi.orgtsijournals.com

Table 1: HPLC Methods for 2-Keto-L-Gulonic Acid Quantification

Column Type Mobile Phase Flow Rate (mL/min) Detection Retention Time of 2-KLG (min) Reference
Shim-pack CLC-NH2 0.015 mol/L NH4H2PO4 (pH 4.1) 1.0 UV at 210 nm 14.3 mdpi.org
Aminex HPX-87H 5 mmol/L H2SO4 0.5 Not Specified Not Specified nih.gov
Aminex anion exchange Ammonium formate (B1220265) or potassium phosphate Not Specified Not Specified Not Specified nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful confirmatory and quantitative tool for the analysis of 2-keto-L-gulonic acid. nih.govresearchgate.net This technique offers high sensitivity, allowing for the detection and quantification of nanogram levels of the compound within complex biological media. nih.govresearchgate.net Due to the low volatility of 2-keto-L-gulonic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. cabidigitallibrary.org

The primary role of GC-MS in this context is often to provide unequivocal identification and to confirm the results obtained from HPLC analysis. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which greatly enhances the confidence in its identification. cabidigitallibrary.org While HPLC is often preferred for routine quantitative analysis due to its simpler sample preparation, GC-MS is invaluable for method validation and for studies requiring very low detection limits. nih.govuah.edu

Capillary Electrophoresis (CE) for Rapid Separation of Ketoaldonic Acids

Capillary Electrophoresis (CE) has emerged as a highly efficient and rapid technique for the separation of ketoaldonic acids, including 2-keto-L-gulonic acid. researchgate.netresearchgate.net CE offers several advantages over HPLC, such as superior resolution, higher efficiency, and significantly faster analysis times, often under five minutes. researchgate.netresearchgate.net Additionally, CE requires minimal sample and solvent consumption. researchgate.net

In a typical CE method for analyzing 2-keto-L-gulonic acid and related compounds, a fused-silica capillary is used with a background electrolyte, such as a sodium borate (B1201080) buffer. researchgate.netresearchgate.net Separation is achieved by applying a high voltage across the capillary, which causes the charged analytes to migrate at different velocities. Detection is commonly performed using a UV detector at a low wavelength, for instance, 195 nm. researchgate.netresearchgate.net The method has demonstrated excellent reproducibility with relative standard deviations for migration time and peak area being very low. researchgate.net The detection limits for quantitative determination are in the micromolar range, making CE a highly suitable method for the analysis of these compounds in fermentation broths. researchgate.netresearchgate.net Furthermore, 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid has been utilized as a chiral counter ion in non-aqueous capillary electrophoresis for the separation of enantiomeric amines. nih.gov

Spectrophotometric and Chemiluminescence-Based Detection Methods

Beyond chromatographic techniques, spectrophotometric and chemiluminescence methods offer alternative and often high-throughput approaches for the quantification of 2-keto-L-gulonic acid. These methods are typically based on specific chemical or enzymatic reactions that produce a measurable light signal.

Enzyme-Coupled Spectrophotometric Assays (e.g., NADH-dependent methods)

Enzyme-coupled spectrophotometric assays provide a highly specific and sensitive method for quantifying 2-keto-L-gulonic acid. nih.gov A notable example is a high-throughput screening method that relies on the enzymatic degradation of 2-keto-L-gulonic acid by a specific 2-KLG reductase. nih.gov This reaction is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. nih.govresearchgate.net

The progress of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. nih.govresearchgate.net This method is particularly advantageous for its speed, allowing for the simultaneous analysis of numerous samples in a microplate format, making it about 100 times faster than traditional HPLC methods. nih.gov The assay demonstrates excellent linearity and precision, with a low margin of error. nih.gov The high substrate specificity of the 2-KLG reductase ensures that the assay accurately measures 2-keto-L-gulonic acid without interference from other acidic metabolites in the fermentation broth. nih.gov

Table 2: Enzyme-Coupled Spectrophotometric Assay for 2-Keto-L-Gulonic Acid

Principle Enzyme Monitored Species Wavelength (nm) Key Advantage Reference
NADH-dependent reduction 2-KLG Reductase NADH 340 High-throughput, rapid nih.gov

Flow Injection Chemiluminescence (FICL) Systems for Detection

Flow Injection Chemiluminescence (FICL) is another sensitive detection method that has been successfully applied to the determination of 2-keto-L-gulonic acid in fermented broth. researchgate.netasianpubs.org This technique is based on the principle that 2-keto-L-gulonic acid can enhance the chemiluminescence signal produced from the reaction between potassium permanganate (B83412) and rhodamine B in an acidic medium. researchgate.netasianpubs.org

In a typical FICL system, the sample containing 2-keto-L-gulonic acid is injected into a carrier stream that merges with the reagent streams, initiating the chemiluminescence reaction. mdpi.com The emitted light is then measured by a photomultiplier tube, and the intensity of the light is proportional to the concentration of 2-keto-L-gulonic acid. taylorfrancis.com This method is characterized by its high sensitivity, with a detection limit as low as 0.04 mg/L, and a wide linear range. researchgate.netasianpubs.org The validation of the FICL method against HPLC has shown comparable results, confirming its reliability for the quantification of 2-keto-L-gulonic acid. asianpubs.org

High-Throughput Screening Methodologies for Strain Development

The development of microbial strains with enhanced production of 2-keto-L-gulonic acid (2-KLG) is a critical aspect of optimizing the industrial synthesis of Vitamin C. Traditional methods for quantifying 2-KLG, such as high-performance liquid chromatography (HPLC), are often laborious and time-consuming, making them unsuitable for the large-scale screening of mutant libraries. frontiersin.orgnih.gov To accelerate the identification of superior producer strains, several high-throughput screening (HTS) methodologies have been developed. These methods offer rapid and efficient ways to analyze a vast number of candidates, significantly streamlining the strain development process.

Enzyme-Based High-Throughput Screening

A significant advancement in the high-throughput quantification of 2-KLG involves the use of enzyme-based assays. frontiersin.orgnih.gov This method leverages the specificity of 2-keto-L-gulonic acid reductase (2-KLG reductase) to catalyze the reduction of 2-KLG to L-idonic acid, a reaction that involves the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. The decrease in NADH concentration can be monitored by measuring the change in fluorescence or absorbance at 340 nm using a microplate reader. frontiersin.orgnih.gov

One study detailed the development of a novel enzyme-based HTS method for the rapid screening of 2-KLG overproducing strains of Gluconobacter oxydans. frontiersin.org The researchers expressed, purified, and characterized three different 2-KLG reductases to identify the most suitable enzyme for the assay. The 2-KLG reductase from Aspergillus niger was selected due to its high activity at a lower pH, better temperature stability, and a higher maximum reaction rate (Vmax) with 2-KLG as the substrate. nih.gov

The established HTS method demonstrated a strong linear relationship for 2-KLG concentrations between 0.05 and 0.35 g/L. nih.gov This method is reported to be hundreds of times faster than conventional HPLC analysis, with a comparable level of accuracy. nih.gov Using this enzyme-based screening, coupled with fluorescence-activated cell sorting (FACS), the researchers successfully isolated a G. oxydans strain from a soil sample that was capable of producing 2.5 g/L of 2-KLG from 50 g/L of D-sorbitol. frontiersin.orgnih.gov

A key advantage of this enzyme-based method is its high specificity for 2-KLG, which allows for accurate quantification without interference from other acidic metabolites present in the fermentation broth. nih.gov This specificity is a notable improvement over less direct methods, such as those based on pH changes. nih.gov

Table 1: Comparison of 2-KLG Reductases for High-Throughput Screening

Enzyme Source Optimal pH Optimal Temperature (°C) Vmax (U/mg)
Aspergillus niger < 7.0 35-40 Highest
Pseudomonas sp. - - -
Erwinia sp. - - -

Data synthesized from research findings on enzyme characteristics for HTS assays. nih.gov

pH-Indicator-Based Plate Screening

Another effective high-throughput method for screening 2-KLG producing mutants, particularly for Ketogulonicigenium vulgare, utilizes pH indicators on solid media. elsevier.es This method is based on the principle that the accumulation of 2-KLG, an acidic compound, will lower the pH of the surrounding medium, resulting in a color change of a pH-sensitive dye. elsevier.es

In a study aimed at screening K. vulgare mutants with enhanced 2-KLG production, bromothymol blue was identified as a suitable pH indicator. elsevier.es The color change of bromothymol blue from blue to yellow in the pH range of 6.5 to 7.5 corresponded with the acidification caused by 2-KLG production. elsevier.es This color change creates a distinct halo around the colonies of high-producing mutants, allowing for their easy visual identification. elsevier.esresearchgate.net

Using this plate screening method, researchers were able to select a high-yielding K. vulgare mutant from approximately 20,000 colonies that had been subjected to spaceflight mutagenesis. When this mutant was co-cultured with Bacillus megaterium, it exhibited a high conversion rate of L-sorbose to 2-KLG. elsevier.es This method is cost-effective, simple to implement, and significantly improves the efficiency of screening a large number of mutants compared to traditional methods that require individual fermentation and subsequent analysis. elsevier.es

However, a limitation of the pH-indicator-based method is its potential lack of specificity, as other acidic byproducts can also contribute to the pH change. nih.gov Therefore, positive hits from this primary screening often require further validation using more specific analytical techniques like HPLC. nih.gov

Table 2: Research Findings of pH-Indicator-Based Screening for K. vulgare Mutants

Screening Method pH Indicator Principle Organism Screened Key Finding
Agar Plate Assay Bromothymol Blue Acidification by 2-KLG causes a color change from blue to yellow. Ketogulonicigenium vulgare Successful isolation of a high-producing mutant from 20,000 colonies.

Data derived from a study on a rapid plate screening method for K. vulgare mutants. elsevier.es

Other Potential High-Throughput Screening Methodologies

While enzyme-based and pH-indicator-based methods have been specifically applied to 2-KLG screening, other HTS technologies hold potential for this application, though specific research is less documented.

Colorimetric Assays: General colorimetric methods for the detection of ketones and aldehydes could potentially be adapted for 2-KLG. These assays often involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. However, the specificity of such assays for 2-KLG in a complex fermentation broth would need to be carefully validated to avoid cross-reactivity with other keto compounds.

Biosensors: Genetically encoded biosensors are powerful tools for HTS. nih.govnih.gov These biosensors are engineered microorganisms that can detect a specific target molecule and produce a measurable output signal, such as fluorescence. nih.gov For instance, transcription factor-based biosensors have been developed for the detection of dicarboxylic acids. google.com A similar biosensor could theoretically be engineered to be specific for 2-KLG. The development of a robust and specific 2-KLG biosensor would enable ultra-high-throughput screening of mutant libraries using techniques like FACS. While the development of biosensors for other organic acids is an active area of research, a specific, validated biosensor for 2-KLG is not yet widely reported in scientific literature.

Downstream Processing and Purification of 2 Keto L Gulonic Acid

Initial Treatment of Fermentation Broth

Following fermentation, the broth is a complex mixture containing microbial cells, residual nutrients, metabolic byproducts, and the desired 2-KGA, often in the form of a salt like sodium or calcium 2-keto-L-gulonate. google.comgoogle.com The initial downstream processing steps are focused on removing insoluble and macromolecular components to prepare the broth for more refined purification techniques.

The first major step in purification is the removal of microbial cells and other suspended solids from the liquid phase, a process known as clarification. pall.compall.com The choice of technique depends on the specific characteristics of the fermentation broth and the desired level of clarity for subsequent steps. pall.com

Commonly employed methods include:

Centrifugation: This technique is widely used for the primary separation of biomass. pall.com It concentrates suspended solids, but the resulting clarified liquid, or centrate, may still contain fine particles and residual microorganisms. pall.com Often, centrifugation is a preliminary step, and the overflow requires further clarification to protect downstream equipment. pall.com In some processes, at least 90% of the biomass is separated via centrifugation to yield a cloudy but sludge-free solution before further treatment. google.com

Filtration: This is a key method for achieving a higher degree of clarification. pall.com

Microfiltration (MF): This process is effective for removing microbial cells, cell debris, and other particulates. google.commmsx.com It provides a physical barrier, ensuring a high-quality permeate free of suspended solids. pall.comsynderfiltration.com

Ultrafiltration (UF): Ultrafiltration membranes can also be used for clarification. google.compatentcut.com For instance, a Carbosep ultrafiltration membrane with a porosity of 80,000 Da has been used to separate biomass and other insoluble substances from a fermented medium containing calcium 2-keto-L-gulonate. google.com

These techniques can be used alone or in combination to achieve the desired level of broth clarity, which is crucial for the efficiency of subsequent purification stages. pall.compall.com

TechniquePrinciple of OperationApplication in 2-KGA ProcessingAdvantagesLimitationsCitation
Centrifugation Separates components based on density by spinning at high velocity.Primary removal of the bulk of microbial biomass. google.compall.comHigh throughput, effective for initial bulk separation.Clarified liquid may still contain fine solids and requires further polishing. pall.com google.compall.com
Microfiltration (MF) Pressure-driven separation of particles (0.1–10 µm) from a fluid. aquaenergyexpo.comRemoves microbial cells and cell debris for broth clarification. google.commmsx.comProvides a clear permeate, protecting downstream processes. pall.comsynderfiltration.comCan be prone to membrane fouling. pall.comgoogle.commmsx.comsynderfiltration.comaquaenergyexpo.com
Ultrafiltration (UF) Separates macromolecules based on size using a membrane (typically 1-1000 kDa cutoff). sigmaaldrich.comUsed to separate biomass and other insoluble substances. google.compatentcut.comEffective for removing smaller particulates and macromolecules.Loss of product is possible if the membrane cutoff is too small; potential for fouling. google.com google.compatentcut.comsigmaaldrich.com

Separation and Concentration Techniques

After the initial clarification and protein removal, the broth undergoes further processing to isolate 2-KGA from dissolved salts and other soluble impurities and to concentrate the product.

Ion-exchange (IEX) chromatography is a powerful technique for purifying 2-KGA by separating it from ionic impurities. google.comfredhutch.org The process relies on the reversible adsorption of charged molecules to an oppositely charged solid matrix. harvardapparatus.com Both cation and anion exchange resins are utilized in the purification of 2-KGA.

Cation Exchange: Before purification, it is preferable for the 2-KGA to be in its free acid form rather than as a salt. google.com Cation-exchange resins in the hydrogen (H+) form are used to remove cations (like Na+, K+, Mg2+, Ca2+) from the broth, which are exchanged for H+ ions. google.compatentcut.comgoogle.com This step effectively demineralizes the solution and converts the 2-keto-L-gulonate salt into free 2-keto-L-gulonic acid. google.comgoogle.com This treatment can also contribute to the removal of residual proteins. google.com

Anion Exchange: After cation removal, the demineralized solution can be passed through an anion-exchange resin in the hydroxyl (OH-) form to remove residual strong acid anions. patentcut.com In some process variations, a weakly basic anion exchange resin is used in a continuous liquid chromatography system to directly capture and purify the 2-KGA itself. google.com

Ion Exchanger TypeFunctional Group ExampleMechanismPurpose in 2-KGA PurificationCitation
Strong/Weak Acid Cation Exchanger Sulfonic acid (strong), Carboxylic acid (weak)Exchanges cations (e.g., Na+, Ca2+) in the broth for H+ ions on the resin.Removes inorganic cations and converts 2-keto-L-gulonate salt to the free acid form. google.comgoogle.comgoogle.com google.comgoogle.comgoogle.com
Strong/Weak Base Anion Exchanger Quaternary amine (strong), Diethylaminoethyl (DEAE) (weak)Exchanges anions in the broth for OH- ions on the resin, or directly adsorbs the anionic 2-KGA.Removes residual strong acid anions after cation exchange; can also be used to directly capture and elute 2-KGA for purification. patentcut.comgoogle.com patentcut.comgoogle.com

Membrane filtration is a pressure-driven process that uses semipermeable membranes to separate components based on size and shape. aquaenergyexpo.com Beyond initial clarification, membrane processes like ultrafiltration and nanofiltration are employed for separation and concentration.

Ultrafiltration (UF): As mentioned for clarification, UF can also be used in later stages. google.com For example, after initial filtration, a series of ultrafiltration membranes with progressively smaller pore sizes (e.g., 10,000 Da, 3,000 Da, and 1,000 Da) can be used to remove residual proteins and other high-molecular-weight impurities. researchgate.net

Nanofiltration (NF): Nanofiltration membranes, which have smaller pore sizes than UF membranes, can be used for concentrating the product and removing smaller ions. This step can be applied after initial purification to concentrate the 2-KGA solution before crystallization. researchgate.net

Reverse Osmosis (RO): In some process schemes, reverse osmosis is used as an alternative to evaporation for concentrating the clarified and demineralized broth before crystallization. patentcut.com

Reactive extraction is a separation technique that involves a chemical reaction between the target molecule and an extractant, leading to the formation of a complex that is soluble in an organic solvent. mdpi.comsci-hub.se This method has been studied for the recovery of 2-keto-gluconic acid from aqueous solutions.

In one study, the liquid amine extractant Amberlite LA-2 was used, dissolved in various organic solvents. scispace.comresearchgate.net The efficiency of the extraction depends on the solvent's polarity and the pH of the aqueous phase. scispace.com The extraction mechanism involves the formation of an aminic adduct at the interface between the aqueous and organic phases. scispace.comresearchgate.net For low-polarity solvents like n-heptane and n-butyl acetate (B1210297), the complex involves two molecules of the extractant for every one molecule of the acid. scispace.com In a more polar solvent like dichloromethane, the complex forms with a 1:1 ratio of extractant to acid. scispace.com The optimal pH for extraction was found to be around 3. scispace.comresearchgate.net This is because at very low pH, the acid tends to form dimers, reducing its availability to react with the extractant, while at higher pH, the extractant's efficiency decreases. scispace.com

SolventDielectric ConstantExtraction Mechanism (Acid:Extractant)ObservationsCitation
n-Heptane 1.901:2Low-polarity solvent, forms an aminic adduct with two extractant molecules. scispace.comresearchgate.net
n-Butyl acetate 5.011:2Low-polarity solvent, similar mechanism to n-heptane. scispace.comresearchgate.net
Dichloromethane 9.081:1Higher polarity solvent, each reactant participates with one molecule. scispace.comresearchgate.net

Product Recovery and Crystallization

The recovery and purification of 2-keto-L-gulonic acid (2-KGA) from the fermentation broth are critical steps in its industrial production, directly impacting the final product's quality and the process's economic viability. Crystallization is a key technique employed to isolate and purify 2-KGA, typically in its monohydrate form.

Direct Crystallization of 2-Keto-L-Gulonic Acid Monohydrate

Direct crystallization of 2-keto-L-gulonic acid monohydrate from a purified and concentrated fermentation broth is a common method for its recovery. This process typically follows several upstream steps, including the removal of biomass and other insoluble materials through methods like ultrafiltration or centrifugation. google.com Subsequently, the broth undergoes demineralization to remove inorganic cations and anions, often utilizing ion-exchange resins. google.com

The demineralized solution is then concentrated, usually by evaporation under reduced pressure at temperatures below 60°C. google.com Further concentration under reduced pressure, for instance at approximately 40°C, induces the crystallization of 2-KGA monohydrate. google.com The resulting crystal slurry is then cooled to enhance the crystal yield. google.com The crystals are separated from the mother liquor via filtration or centrifugation and washed with water to remove residual impurities. google.com The isolated 2-keto-L-gulonic acid is in the form of a monohydrate, which can have a purity of about 100%. google.com This water molecule can be removed by heating under reduced pressure. google.com

Continuous crystallization can be advantageous and may be carried out in a crystallizer operating by evaporation under reduced pressure at around 40°C, equipped with an external exchanger. google.com The final wet crystals of 2-keto-L-gulonic acid monohydrate can be dried using a stream of warm air. google.com

ParameterValue/ConditionSource
Initial Broth TreatmentUltrafiltration, filtration with flocculating agent, or centrifugation google.com
DemineralizationCation and anion exchange resins google.com
Initial ConcentrationEvaporation under reduced pressure (<60°C) google.com
Crystallization Temperature~40°C google.com
Crystallization MethodAdditional concentration under reduced pressure, optional cooling google.com
Crystal SeparationFiltration or centrifugation google.com
Final Product FormMonohydrate google.com

Optimization of Recovery Yields and Purity

Optimizing the recovery yield and purity of 2-keto-L-gulonic acid is a primary focus of process development. Several strategies are employed to maximize the efficiency of the crystallization process.

One approach involves the careful control of the fermentation broth's composition prior to crystallization. For instance, the recovery yield can be significantly influenced by the removal of proteins to a concentration below 2400 ppm and by adjusting the pH of the broth to below 1.5. mdpi.com This helps to maintain the concentration of ascorbic acid, a potential impurity, below 2.5%. mdpi.com

The use of ion-exchange resins is a crucial step in purification that positively impacts the final yield and purity. A process involving cation exchange treatment of the microorganism-free fermentation broth, followed by direct crystallization, has been shown to achieve high recovery yields of 85%. mdpi.com

In some processes, multiple crystallization steps are employed to improve purity. For example, after an initial crystallization and filtration, the mother liquors and washing waters can be pooled, concentrated again, and cooled to recover a second crop of crystals. google.com While the first crop of crystals can achieve a purity greater than 99%, the second crop may have a lower purity, for instance, around 89%. google.com A specific example demonstrated that an initial crystallization yielded 930 g of hydrated 2-keto-L-gulonic acid with a purity of over 99% and a sulphate solids content of less than 0.1%, representing a yield of 73%. google.com The subsequent crystallization from the mother liquor yielded an additional 285 g of monohydrated 2-keto-L-gulonic acid with 89% purity. google.com

Another method to enhance purity involves treating the aqueous solution of 2-KGA with an anion-exchange resin to remove acidic impurities whose acidity is higher than that of 2-KGA itself. google.com Following this treatment, the 2-KGA is precipitated from the solution. This method has been shown to produce high-purity 2-KGA in high yields with fewer steps compared to conventional methods. google.com For instance, a starting solution containing 400.0 g of 2-KGA, when subjected to concentration and crystallization, yielded a first crop of 325.2 g of crystals with a purity of 99.6% and a second crop of 83.4 g with a purity of 98.3%. google.com

Optimization StrategyKey ParametersResulting Yield/PuritySource
Pre-crystallization Broth TreatmentProtein concentration < 2400 ppm, pH < 1.5Ascorbic acid concentration < 2.5% mdpi.com
Cation Exchange TreatmentFollowed by direct crystallization85% recovery yield mdpi.com
Two-step CrystallizationFirst crop separation, concentration of mother liquor, second crop crystallization1st crop: >99% purity (73% yield); 2nd crop: 89% purity google.com
Anion Exchange for Acid Impurity RemovalFollowed by precipitation1st crop: 99.6% purity; 2nd crop: 98.3% purity google.com

Future Research Directions and Industrial Perspectives in 2 Keto L Gulonic Acid Bioproduction

Development of Next-Generation Microbial Cell Factories with Enhanced Efficiency

The conventional method for 2-KGA production often involves a two-step fermentation process. The first step uses Gluconobacter oxydans to convert D-sorbitol to L-sorbose. mdpi.com The second step employs a mixed culture of Ketogulonicigenium vulgare, which converts L-sorbose to 2-KGA, and a companion bacterium like Bacillus megaterium. mdpi.comresearchgate.net K. vulgare has metabolic deficiencies and requires the companion species to provide essential growth factors, which complicates the process. mdpi.comnih.gov

Future research is intensely focused on engineering next-generation microbial cell factories to streamline and enhance this process. Key strategies include:

Developing Robust Single-Strain Producers: A major goal is to consolidate the conversion from a readily available substrate like D-sorbitol or even D-glucose into a single, robust microbial host. researchgate.net Scientists have been engineering organisms like Escherichia coli and Gluconobacter oxydans for this purpose. For instance, recombinant E. coli strains have been created to overexpress different sorbose/sorbosone dehydrogenases, key enzymes in the conversion of L-sorbose to 2-KGA. nih.gov

Improving Mixed-Culture Systems: While the ultimate aim may be single-strain production, parallel efforts are underway to improve the existing mixed-culture systems. This includes optimizing the symbiotic relationship between K. vulgare and its helper bacteria. Research has shown that supplementing the culture with specific amino acids can significantly boost 2-KGA titers. nih.gov

Engineering Novel Co-culture Systems: An alternative to the traditional mix involves designing new co-culture systems. One such approach pairs Gluconobacter oxydans with a metabolically engineered E. coli. In this system, G. oxydans converts D-sorbitol to L-sorbose, which is then converted to 2-KGA by the recombinant E. coli. nih.gov This strategy avoids the difficulties associated with cultivating the fastidious K. vulgare.

Recent advancements have demonstrated the potential of these approaches. By optimizing catalytic conditions and expressing pyrroloquinoline quinone in a recombinant E. coli strain, researchers achieved a 2-KGA titer of 72.4 g/L from L-sorbose in a 5-L bioreactor. nih.gov Another study designed a co-culture of G. oxydans and recombinant E. coli that produced 16.8 g/L of 2-KGA directly from D-sorbitol. nih.gov

Table 1: Examples of Engineered Microbial Systems for 2-KGA Production

Microbial SystemStrategySubstrateResulting 2-KGA TiterKey Finding/Reference
Recombinant Escherichia coliOverexpression of sorbose/sorbosone dehydrogenases and pyrroloquinoline quinoneL-Sorbose72.4 g/LOptimization of whole-cell catalysis in a 5-L bioreactor. nih.gov
Co-culture of Gluconobacter oxydans and Recombinant E. coliEngineered E. coli for L-sorbose to 2-KGA conversionD-Sorbitol16.8 g/LDemonstration of a novel co-culture system for direct conversion. nih.gov
G. oxydans-K. vulgare ConsortiumAmino acid supplementation (Pro, Thr, Ile, Leu, His)Not specified41.8% improvement compared to controlEnhanced production through nutrient supplementation in a mixed culture. nih.gov
Engineered Gluconobacter oxydans ATCC9937Mining and overexpression of a new 2,5-DKG reductaseD-Glucose30.5 g/LDevelopment of a one-step fermentation route from D-glucose. researchgate.net

Application of Advanced Synthetic Biology Tools for Pathway Construction

Advanced synthetic biology tools are pivotal in the development of next-generation microbial factories for 2-KGA. These tools allow for precise and efficient engineering of metabolic pathways, enabling the introduction of novel functions and the optimization of existing ones. numberanalytics.comnih.gov

Key applications in 2-KGA bioproduction include:

CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system and its variants (CRISPRi for interference, CRISPRa for activation) are powerful tools for modifying microbial genomes. escholarship.orgresearchgate.net They can be used to knock out competing metabolic pathways, insert genes for 2-KGA production, and fine-tune the expression of key enzymes. For example, in the yeast Yarrowia lipolytica, CRISPR tools have been developed for targeted gene disruption, expression cassette integration, and gene repression/activation, achieving high efficiency. escholarship.org These same principles are applied to bacteria like E. coli and G. oxydans to reroute carbon flux towards 2-KGA.

DNA Assembly and Pathway Construction: Techniques like Gibson assembly allow for the rapid construction of multi-gene expression vectors. researchgate.net This is crucial for introducing the entire enzymatic cascade for converting a substrate like D-sorbitol or D-glucose into 2-KGA. The pathway often involves several dehydrogenases, such as sorbitol dehydrogenase, sorbose dehydrogenase, and sorbosone dehydrogenase. researchgate.net Synthetic biology enables the assembly of genes encoding these enzymes into a single plasmid or their integration into the host chromosome for stable expression.

Promoter and Ribosome Binding Site (RBS) Engineering: The efficiency of a metabolic pathway is highly dependent on the expression levels of its constituent enzymes. Synthetic biology provides libraries of promoters and RBSs with varying strengths, allowing for the precise tuning of gene expression to balance metabolic flux and avoid the accumulation of toxic intermediates. diva-portal.org For instance, improving promoter strength was a key step in enhancing 2-KGA production in a recombinant G. oxydans strain. researchgate.net

These tools accelerate the design-build-test-learn cycle of metabolic engineering, making it feasible to explore a vast design space for optimal 2-KGA production pathways in various microbial chassis.

Integration of Computational Modeling and Artificial Intelligence in Bioprocess Design

As bioproduction systems become more complex, computational modeling and artificial intelligence (AI) are becoming indispensable for rational design and optimization. arxiv.org These approaches leverage data to create predictive models that can guide experimental work, saving time and resources.

Kinetic and Metabolic Modeling: Mathematical models that describe the kinetics of microbial growth and product formation are crucial for understanding and optimizing the fermentation process. researchgate.netnih.gov Researchers have developed macrokinetic models for the mixed-culture fermentation of 2-KGA, which describe the relationship between substrate feeding rates and key variables like biomass, substrate, and product concentrations. nih.gov These models can simulate different process conditions and predict outcomes, helping to identify optimal feeding strategies and control parameters. For example, kinetic modeling was used to evaluate the cost-benefit of using different enzyme mutants and cofactors for in vitro 2-KGA production. nih.gov

Machine Learning (ML) and AI in Bioprocess Development: AI and ML are transforming bioprocess engineering. numberanalytics.comarxiv.org These technologies can analyze large, complex datasets from high-throughput screening experiments to identify superior microbial strains or optimal process conditions. arxiv.org In the context of 2-KGA production, ML algorithms could be trained to predict fermentation performance based on genomic data of the production strain and various process parameters. This can guide strain engineering efforts and accelerate process optimization. arxiv.orgyoutube.com While still an emerging area for 2-KGA specifically, the application of ML for predicting protein function, designing novel pathways, and optimizing gene expression holds significant promise. numberanalytics.com

The integration of these computational tools allows for a more predictive and rational approach to bioprocess design, moving away from purely empirical trial-and-error methods towards a more engineered and controlled system. youtube.com

Sustainable and Economically Viable Production Methodologies for Industrial Scale

The long-term success of 2-KGA bioproduction hinges on its economic viability and sustainability. The traditional two-step fermentation process is costly due to its complexity, high energy requirements for sterilization, and raw material costs. researchgate.net Future research is therefore aimed at creating simpler, more cost-effective, and environmentally friendly production methods.

Key strategies for enhancing economic viability and sustainability include:

One-Step Fermentation: A major industrial goal is to replace the two-step process with a direct, one-step fermentation of 2-KGA from an inexpensive sugar like D-glucose. researchgate.netresearchgate.net This would eliminate the need for an intermediate fermentation step and complex cell separation, significantly reducing operational costs and energy consumption. Research into engineering Gluconobacter oxydans to directly produce 2-KGA from D-glucose by identifying and overexpressing key enzymes is a promising step in this direction. researchgate.net

Improving Conversion Yields: Increasing the molar conversion yield of substrate to product is fundamental to improving process economics. google.com Metabolic engineering efforts are focused on minimizing the formation of byproducts and directing the maximum amount of carbon from the substrate to 2-KGA.

Cost-Effective Feedstocks: While D-sorbitol and L-sorbose are common substrates, research into utilizing cheaper and more sustainable feedstocks is ongoing. This could include lignocellulosic hydrolysates or other waste streams, although this presents challenges related to substrate purity and potential microbial inhibitors.

Process Intensification and Downstream Processing: Innovations in bioreactor design and downstream processing can also contribute to economic viability. Continuous fermentation processes, improved product recovery, and recycling of biocatalysts can reduce capital and operational expenditures.

By achieving high yields from low-cost substrates in a simplified, one-step process, the industrial production of 2-KGA can become significantly more sustainable and competitive. google.com The development of highly efficient, genetically stable microbial cell factories is the foundation upon which these economically viable industrial methodologies will be built.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 2-keto-L-gluconate, and how can they be experimentally traced in microbial systems?

  • Methodological Answer : To trace this compound in microbial pathways, use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) combined with LC-MS/MS to track its formation and conversion. For example, in Escherichia coli K-12, enzymes like DkgA and DkgB catalyze the reduction of 2,5-diketo-D-gluconate to this compound during vitamin C biosynthesis. Monitor intermediate metabolites using high-resolution mass spectrometry and validate via enzyme activity assays with purified recombinant proteins .

Q. How can researchers quantify this compound in biological samples, and what are common pitfalls in its analytical detection?

  • Methodological Answer : Quantification requires alkaline extraction to stabilize its chelating properties, followed by derivatization with o-phenylenediamine for UV/Vis detection (λ = 330 nm). Alternatively, use reverse-phase HPLC coupled with electrochemical detection to avoid interference from ascorbic acid or other keto-acids. Common pitfalls include pH-dependent degradation (optimal pH 8–10) and matrix effects from metal ions; include internal standards like deuterated this compound for normalization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported chelation efficiencies of this compound across studies?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., pH, ionic strength). Design a systematic study using isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) under controlled conditions. For example, compare chelation of Ca2+^{2+} vs. Fe3+^{3+} at pH 7.4 (physiological) vs. pH 10 (industrial). Replicate results across multiple analytical platforms (e.g., ICP-MS for metal quantification, NMR for structural confirmation) and statistically analyze variances using ANOVA .

Q. How can genetic engineering optimize this compound production in microbial systems while minimizing byproduct formation?

  • Methodological Answer : Employ CRISPR-Cas9 to knockout competing pathways (e.g., gluconate kinase in Corynebacterium sp.) and overexpress rate-limiting enzymes like 2,5-diketo-D-gluconate reductase. Use transcriptomics (RNA-seq) to identify regulatory bottlenecks and fed-batch fermentation with real-time pH control to enhance yield. Validate strain performance via metabolic flux analysis (MFA) and compare with wild-type strains using 13C{}^{13}\text{C}-metabolic flux tracing .

Q. What methodologies address the instability of this compound in long-term storage or in vivo studies?

  • Methodological Answer : Stabilize this compound by lyophilization in amber vials under inert gas (N2_2) to prevent oxidation. For in vivo studies, encapsulate it in liposomes or cyclodextrin complexes to enhance bioavailability. Monitor degradation kinetics via accelerated stability testing (40°C/75% RH for 6 months) and validate using UPLC-PDA. For enzymatic activity assays, include protease inhibitors and antioxidants (e.g., DTT) in buffer systems .

Data Analysis and Replication

Q. How should researchers design experiments to ensure reproducibility of this compound-related findings, particularly in enzymatic assays?

  • Methodological Answer : Standardize enzyme sources (e.g., recombinant proteins with >95% purity) and pre-treat substrates to remove metal contaminants via Chelex-100 resin. Include triplicate technical replicates and negative controls (e.g., heat-inactivated enzyme). Use open-source tools like ImageJ for densitometry or Michaelis-Menten curve fitting in GraphPad Prism. Share raw data and protocols via repositories like Zenodo to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.